molecular formula C15H22O10 B1662511 Monomelittoside CAS No. 20633-72-1

Monomelittoside

Cat. No.: B1662511
CAS No.: 20633-72-1
M. Wt: 362.33 g/mol
InChI Key: SSYXHGGOPFIYJV-GMSCMIDLSA-N
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Mechanism of Action

Target of Action

Monomelittoside, also known as Danmelittoside, is a type of monoterpene . Monoterpenes are known to have cytotoxic activity in a wide variety of tumor cell lines . .

Mode of Action

Monoterpenes, including this compound, appear to exert their effect by inducing apoptosis caused by oxidative stress . This means they interact with their targets, likely cancer cells, and induce programmed cell death. This is a key mechanism in controlling the growth and spread of cancer cells.

Biochemical Pathways

Monoterpenes are synthesized from geranyl diphosphate (GDP) or its cis isomer neryl diphosphate . The classical pathway for monoterpene biosynthesis involves a member of the terpene synthase class of enzymes that converts its prenyl diphosphate substrate into a series of structurally related olefinic or alcohol products through an electrophilic reaction mechanism . This process may be accompanied by hydride shifts, Wagner-Meerwein rearrangements, and other modifications to the carbon skeleton .

Pharmacokinetics

It is generally recognized that a drug-like molecule should satisfy lipinski’s rule and show a balance between lipophilicity and hydrophilicity

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the growth and spread of these cells, which is beneficial in the treatment of cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of monoterpenes . Factors such as light, temperature, carbon dioxide (CO2), ozone (O3), soil moisture, and nutrient availability are known to influence monoterpene emissions rates

Preparation Methods

Synthetic Routes and Reaction Conditions: Danmelittoside is primarily obtained from natural sources, specifically from the herbs of Rehmannia glutinosa . The extraction process involves isolating the compound from the plant material using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to obtain pure Danmelittoside.

Industrial Production Methods: Industrial production of Danmelittoside involves large-scale extraction from Rehmannia glutinosa. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Danmelittoside undergoes various chemical reactions, including:

    Oxidation: Danmelittoside can be oxidized to form different oxidation products, which may have distinct biological activities.

    Reduction: The compound can be reduced to form reduced derivatives, which may exhibit different pharmacological properties.

    Substitution: Danmelittoside can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds with potentially enhanced biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize Danmelittoside.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Danmelittoside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Danmelittoside is unique among flavonoid glycosides due to its specific biological activities and protective effects. Similar compounds include:

Danmelittoside stands out due to its combined anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a versatile compound for various research and therapeutic applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c16-4-6-3-8(18)15(22)1-2-23-13(9(6)15)25-14-12(21)11(20)10(19)7(5-17)24-14/h1-3,7-14,16-22H,4-5H2/t7-,8-,9+,10-,11+,12-,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHRUHMGDQLMBZ-KRWIWSHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1(C(C=C2CO)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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